4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide
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Overview
Description
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of isoquinoline, sulfonyl, benzamide, and benzo[d]thiazole moieties, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. A common synthetic route may include:
Formation of the Isoquinoline Moiety: The isoquinoline ring can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Sulfonylation: The isoquinoline derivative is then sulfonylated using a sulfonyl chloride reagent under basic conditions to introduce the sulfonyl group.
Coupling with Benzamide: The sulfonylated isoquinoline is coupled with a benzamide derivative through an amide bond formation reaction, typically using coupling reagents like EDCI or DCC.
Introduction of the Benzo[d]thiazole Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline and benzo[d]thiazole moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups present in the compound using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Coupling Reagents: EDCI, DCC
Catalysts: Acid catalysts for Pictet-Spengler reaction, base catalysts for sulfonylation
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound is studied for its potential as a pharmacophore. Its unique structure may interact with biological targets, making it a candidate for drug development, particularly in the areas of cancer and infectious diseases.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. Its ability to modulate biological pathways could lead to the development of new treatments for diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.
Industry
In the industrial sector, the compound may be used in the development of new materials with specific properties, such as polymers, coatings, and adhesives. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide
- 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-chlorobenzo[d]thiazol-2-yl)benzamide
- 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide
Uniqueness
The uniqueness of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, the ethoxy group in the benzo[d]thiazole moiety may enhance its lipophilicity and membrane permeability, potentially improving its biological activity and pharmacokinetic profile.
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S2/c1-2-32-20-9-12-22-23(15-20)33-25(26-22)27-24(29)18-7-10-21(11-8-18)34(30,31)28-14-13-17-5-3-4-6-19(17)16-28/h3-12,15H,2,13-14,16H2,1H3,(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSLXQRPLWBAMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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